(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-METHYL-3-[(3-NITROPHENYL)SULFONYL]-2-PROPENOIC ACID is an organic compound characterized by the presence of a nitrophenyl group and a sulfonyl group attached to a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-METHYL-3-[(3-NITROPHENYL)SULFONYL]-2-PROPENOIC ACID typically involves the following steps:
Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl compound, often using sulfonyl chloride in the presence of a base such as pyridine.
Propenoic Acid Formation: The final step involves the formation of the propenoic acid backbone through a condensation reaction, typically using an appropriate aldehyde and a base like sodium hydroxide.
Industrial Production Methods: Industrial production of (E)-2-METHYL-3-[(3-NITROPHENYL)SULFONYL]-2-PROPENOIC ACID may involve large-scale nitration and sulfonylation processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
(E)-2-METHYL-3-[(3-NITROPHENYL)SULFONYL]-2-PROPENOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-METHYL-3-[(3-NITROPHENYL)SULFONYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
(E)-2-METHYL-3-[(4-NITROPHENYL)SULFONYL]-2-PROPENOIC ACID: Similar structure but with the nitro group in the para position.
(E)-2-METHYL-3-[(3-CHLOROPHENYL)SULFONYL]-2-PROPENOIC ACID: Similar structure but with a chloro group instead of a nitro group.
(E)-2-METHYL-3-[(3-METHOXYPHENYL)SULFONYL]-2-PROPENOIC ACID: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: The presence of the nitro group in the meta position of the phenyl ring in (E)-2-METHYL-3-[(3-NITROPHENYL)SULFONYL]-2-PROPENOIC ACID imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents or substitution patterns.
Properties
Molecular Formula |
C10H9NO6S |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
(E)-2-methyl-3-(3-nitrophenyl)sulfonylprop-2-enoic acid |
InChI |
InChI=1S/C10H9NO6S/c1-7(10(12)13)6-18(16,17)9-4-2-3-8(5-9)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+ |
InChI Key |
HCBZZRVBIVEINA-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])/C(=O)O |
Canonical SMILES |
CC(=CS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.